molecular formula C18H18O4 B12895690 1-(Dibenzo[b,d]furan-2-yl)-2,2-diethoxyethanone CAS No. 66186-79-6

1-(Dibenzo[b,d]furan-2-yl)-2,2-diethoxyethanone

Cat. No.: B12895690
CAS No.: 66186-79-6
M. Wt: 298.3 g/mol
InChI Key: IUFSUKYJPLNYIP-UHFFFAOYSA-N
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Description

1-(Dibenzo[b,d]furan-2-yl)-2,2-diethoxyethanone is an organic compound featuring a dibenzofuran core. Dibenzofuran is a heterocyclic aromatic compound with two benzene rings fused to a central furan ring

Preparation Methods

The synthesis of 1-(Dibenzo[b,d]furan-2-yl)-2,2-diethoxyethanone typically involves multi-step organic reactions. One common method includes the condensation of phenols, arylglyoxals, and cyclic 1,3-diketones . The reaction conditions often require specific catalysts and controlled environments to ensure the desired product yield. Industrial production methods may involve large-scale reactions with optimized conditions for higher efficiency and purity.

Chemical Reactions Analysis

1-(Dibenzo[b,d]furan-2-yl)-2,2-diethoxyethanone undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

1-(Dibenzo[b,d]furan-2-yl)-2,2-diethoxyethanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Dibenzo[b,d]furan-2-yl)-2,2-diethoxyethanone involves its interaction with specific molecular targets. For instance, its derivatives can inhibit protein tyrosine phosphatase 1B by binding to the enzyme’s active site, thereby modulating its activity . This interaction can affect various cellular pathways, leading to therapeutic effects.

Comparison with Similar Compounds

1-(Dibenzo[b,d]furan-2-yl)-2,2-diethoxyethanone can be compared with other dibenzofuran derivatives, such as:

Properties

CAS No.

66186-79-6

Molecular Formula

C18H18O4

Molecular Weight

298.3 g/mol

IUPAC Name

1-dibenzofuran-2-yl-2,2-diethoxyethanone

InChI

InChI=1S/C18H18O4/c1-3-20-18(21-4-2)17(19)12-9-10-16-14(11-12)13-7-5-6-8-15(13)22-16/h5-11,18H,3-4H2,1-2H3

InChI Key

IUFSUKYJPLNYIP-UHFFFAOYSA-N

Canonical SMILES

CCOC(C(=O)C1=CC2=C(C=C1)OC3=CC=CC=C32)OCC

Origin of Product

United States

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